1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 1021090-96-9
VCID: VC6437585
InChI: InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
SMILES: CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C19H18ClN5O2
Molecular Weight: 383.84

1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

CAS No.: 1021090-96-9

Cat. No.: VC6437585

Molecular Formula: C19H18ClN5O2

Molecular Weight: 383.84

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea - 1021090-96-9

Specification

CAS No. 1021090-96-9
Molecular Formula C19H18ClN5O2
Molecular Weight 383.84
IUPAC Name 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Standard InChI InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
Standard InChI Key QCPUSOGOVJGFFV-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea, systematically describes its structure:

  • A 2-chlorophenyl group attached to the urea nitrogen.

  • A central phenyl ring linked via urea to a 4-aminopyrimidine moiety.

  • The pyrimidine ring features methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 2, respectively.

This arrangement creates a planar, conjugated system that enhances binding affinity to biological targets, such as kinase enzymes.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₅O₂
Molecular Weight383.84 g/mol
IUPAC Name1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
SMILESCOC1=NC(=NC(=C1N)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Topological Polar Surface Area106 Ų

Synthesis and Production

Synthetic Pathways

While no industrial-scale synthesis has been reported for this specific compound, analogous urea-pyrimidine derivatives are typically synthesized through multi-step routes involving:

  • Formation of the Pyrimidine Intermediate:

    • Condensation of 6-methoxy-2-methylpyrimidin-4-amine with 4-iodophenyl isocyanate under palladium-catalyzed coupling conditions.

    • Substitution reactions to introduce the methoxy and methyl groups.

  • Urea Bond Formation:

    • Reaction of the pyrimidine intermediate with 2-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.

    • Purification via column chromatography to isolate the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine synthesisPd(OAc)₂, Xantphos, K₂CO₃, DMF65–70
Urea couplingTHF, 0°C, 12 h80–85

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro studies on related compounds demonstrate:

  • Dose-dependent cytotoxicity against breast cancer (MCF-7) and colorectal adenocarcinoma (HT-29) cell lines.

  • Induction of G1 cell cycle arrest via downregulation of cyclin D1 and CDK4/6.

  • Activation of caspase-3/7, confirming apoptotic pathways.

Structure-Activity Relationships (SAR)

Substitution Effects

  • Methoxy Group (Position 6): Enhances solubility and hydrogen bonding with kinase active sites.

  • Methyl Group (Position 2): Steric effects improve selectivity by preventing off-target binding.

  • Chlorophenyl Substituent: Electron-withdrawing properties increase metabolic stability compared to unsubstituted phenyl groups.

Table 3: Hypothetical SAR Data for Pyrimidine-Urea Analogs

Substituent (Position)Effect on VEGFR2 IC₅₀
-OCH₃ (6)0.28 µM (competitive)
-CH₃ (2)0.15 µM (non-competitive)
-Cl (aryl)0.09 µM (uncompetitive)

Future Directions and Applications

Therapeutic Opportunities

  • Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity.

  • Inflammatory Diseases: Targeting JAK/STAT pathways in rheumatoid arthritis and psoriasis.

Industrial Scale-Up Challenges

  • Cost-Effective Catalysts: Developing recyclable palladium nanocatalysts to reduce production costs.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation to improve sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator